molecular formula C18H20O B1360502 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-52-1

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360502
CAS No.: 898789-52-1
M. Wt: 252.3 g/mol
InChI Key: MESYVKNYLRLEDQ-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESYVKNYLRLEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644023
Record name 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-52-1
Record name 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the novel propiophenone derivative, this compound. The proposed synthetic strategy is rooted in established, high-yield organic transformations, prioritizing efficiency, scalability, and control over reaction outcomes. We present a convergent synthesis plan that involves two primary stages: the construction of the 3-(2-methylphenyl)propanoic acid intermediate, followed by a regioselective Friedel-Crafts acylation with m-xylene. This document elaborates on the mechanistic rationale behind the chosen pathway, offers detailed, step-by-step experimental protocols, and provides guidance on characterization, troubleshooting, and safety. The insights herein are designed to equip researchers with the practical and theoretical knowledge required to successfully synthesize and study this and structurally related compounds.

Strategic Overview and Retrosynthetic Analysis

The synthesis of complex organic molecules necessitates a logical deconstruction of the target structure to identify reliable bond formations and readily available starting materials. The target molecule, this compound, is a substituted aromatic ketone. Its structure lends itself to a classical carbon-carbon bond-forming strategy.

Rationale for the Chosen Synthetic Pathway

A retrosynthetic analysis reveals two primary disconnection points. The most logical and strategically sound disconnection is at the acyl-aryl bond (Bond A), which points to a Friedel-Crafts acylation reaction.[1][2] This approach is favored over a Friedel-Crafts alkylation to prevent potential carbocation rearrangements and over-alkylation, thus ensuring a single, well-defined product. Alternative routes, such as Grignard-based syntheses or Suzuki couplings, are viable but introduce additional steps and potential complexities, such as the preparation of specific organometallic reagents or boronic esters.[3][4][5] The Friedel-Crafts acylation represents the most direct and industrially scalable route.

Retrosynthetic Disconnection

The disconnection strategy is visualized below. The target molecule is disconnected at the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring. This leads back to two key precursors: m-xylene and 3-(2-methylphenyl)propanoyl chloride. The acyl chloride is readily prepared from its corresponding carboxylic acid.

G TM Target Molecule: This compound FC Friedel-Crafts Acylation Disconnection (Acyl-Aryl C-C Bond) TM->FC Retrosynthesis MX Precursor 1: m-Xylene (1,3-Dimethylbenzene) FC->MX AC Precursor 2: 3-(2-methylphenyl)propanoyl chloride FC->AC CA 3-(2-methylphenyl)propanoic acid AC->CA From

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 3-(2-methylphenyl)propanoic Acid

The first stage of the synthesis focuses on constructing the C3-aryl side chain. A robust and well-documented method for this transformation is the malonic ester synthesis, which allows for controlled alkylation and subsequent hydrolysis/decarboxylation to yield the desired carboxylic acid.

Mechanistic Rationale

The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 2-methylbenzyl bromide. The resulting dialkylmalonate is subsequently hydrolyzed under basic conditions, followed by acidification and heating to promote decarboxylation, yielding the target propanoic acid. This method is highly reliable and avoids the potential for over-alkylation.

Detailed Experimental Protocol: Malonic Ester Synthesis

Step 2.2.1: Alkylation of Diethyl Malonate

  • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL).

  • Once the sodium has completely reacted, cool the solution to room temperature and add diethyl malonate (16.0 g, 100 mmol) dropwise.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 2-methylbenzyl bromide (18.5 g, 100 mmol) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature, and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diethyl 2-(2-methylbenzyl)malonate.

Step 2.2.2: Hydrolysis and Decarboxylation

  • To the crude malonic ester derivative, add a solution of potassium hydroxide (22.4 g, 400 mmol) in water (100 mL).

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours, until the hydrolysis is complete (TLC monitoring).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (approx. 35 mL).

  • Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation, observed by the cessation of CO₂ evolution.

  • Cool the solution to room temperature and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid as a solid or viscous oil. The product can be purified by recrystallization or short-path distillation if necessary.

Convergent Step: Friedel-Crafts Acylation

The final step involves the Lewis acid-catalyzed acylation of m-xylene with the prepared 3-(2-methylphenyl)propanoic acid derivative. This reaction forms the core structure of the target molecule.

Mechanistic Principles and Regioselectivity

The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich m-xylene ring.

The regioselectivity is dictated by the directing effects of the two methyl groups on the m-xylene ring. Both are ortho-, para-directing activators. The 4-position is sterically the most accessible and is activated (ortho) by one methyl group and (para) by the other, making it the predominant site of acylation. The 2-position is also activated but is more sterically hindered.

Overall Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acylation A 2-Methylbenzyl Bromide C Alkylation (NaOEt, EtOH) A->C B Diethyl Malonate B->C D Hydrolysis & Decarboxylation (KOH, then H₃O⁺, Δ) C->D E 3-(2-methylphenyl)propanoic acid D->E G Acyl Chloride Formation (SOCl₂) E->G F m-Xylene H Friedel-Crafts Acylation (AlCl₃, DCM) F->H G->H I Workup & Purification H->I J Final Product I->J

Figure 2: Overall synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol: Acylation

Step 3.3.1: Formation of Acyl Chloride

  • In a fume hood, place the 3-(2-methylphenyl)propanoic acid (16.4 g, 100 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) dropwise at room temperature.

  • Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Heat the mixture gently to 50-60 °C for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step 3.3.2: Friedel-Crafts Reaction

  • In a flame-dried 1 L three-neck flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 110 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of m-xylene (10.6 g, 12.3 mL, 100 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Add concentrated HCl (20 mL) to dissolve the aluminum salts.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Product Characterization (Predicted Data)

All synthesized compounds should be rigorously characterized to confirm their identity and purity. Below is a table of expected analytical data for the final product.

Analysis Expected Data for this compound
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.10 (m, 5H, Ar-H of 2,4-dimethylphenyl & Ar-H), 3.25 (t, 2H, -CO-CH₂-), 3.05 (t, 2H, -CH₂-Ar), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 202.0 (C=O), 142.0, 140.0, 138.0, 135.0, 132.0, 130.5, 129.0, 128.5, 126.5, 126.0 (Ar-C), 42.0 (-CO-CH₂-), 30.0 (-CH₂-Ar), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃).
IR (KBr, cm⁻¹) ~2950 (C-H), ~1685 (C=O, aryl ketone), ~1610, 1480 (C=C, aromatic).
Mass Spec (EI) m/z 266 (M⁺), 133 (base peak, [C₉H₉O]⁺), 119 ([C₉H₁₁]⁺).

Safety and Handling

Executing this synthesis requires adherence to strict safety protocols due to the hazardous nature of several reagents.

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.

  • 2-Methylbenzyl Bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a fume hood.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. The quenching procedure is highly exothermic and must be performed slowly and with adequate cooling.

  • Solvents: Dichloromethane, ethanol, and diethyl ether are flammable and/or volatile. Ensure all heating is done using heating mantles or oil baths, with no open flames.

Proper waste disposal according to institutional guidelines is mandatory for all chlorinated solvents, organic residues, and aqueous waste streams.

References

  • CN111393272A - Synthetic method of 3' -methyl propiophenone - Google P
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride.
  • 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. PubChem, NIH.
  • Friedel-Crafts Alkyl
  • Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.
  • Suzuki Coupling. Organic Chemistry Portal.
  • EAS Reactions (3)
  • Friedel-Crafts Reactions. Chemistry LibreTexts.
  • (PDF) Friedel-Crafts Acylation.
  • Preparation of propiophenone
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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A Technical Guide to the Predicted Spectroscopic Data of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, as well as for professionals in drug development who may encounter similar chemical entities.

Molecular Structure and Overview

This compound is a ketone with a molecular formula of C₁₉H₂₂O and a molecular weight of 266.38 g/mol . Its structure features a propiophenone core with methyl substitutions on both aromatic rings. Understanding the precise arrangement of these functional groups is paramount to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

Recommended Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
Aromatic H (C5', C6')7.1 - 7.6m2HProtons on the dimethyl-substituted phenyl ring, deshielded by the adjacent carbonyl group.
Aromatic H (C3')6.9 - 7.1s1HAromatic proton on the dimethyl-substituted phenyl ring.
Aromatic H (C3''-C6'')7.0 - 7.3m4HProtons on the 2-methylphenyl ring.
Methylene H (Cα)3.0 - 3.3t2HMethylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with the adjacent methylene group.
Methylene H (Cβ)2.8 - 3.1t2HMethylene protons beta to the carbonyl group, appearing as a triplet due to coupling with the adjacent methylene group.
Methyl H (C4'-CH₃)2.3 - 2.5s3HMethyl protons on the dimethyl-substituted phenyl ring.
Methyl H (C2'-CH₃)2.2 - 2.4s3HMethyl protons on the dimethyl-substituted phenyl ring.
Methyl H (C2''-CH₃)2.1 - 2.3s3HMethyl protons on the 2-methylphenyl ring.

Note: The exact chemical shifts and coupling constants can be influenced by solvent effects and the specific conformation of the molecule in solution. For more precise predictions, the use of NMR prediction software is recommended[1][2][3][4].

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound will show distinct signals for each unique carbon atom.

Recommended Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Utilize a 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative data for quaternary carbons.

  • Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl C (C=O)198 - 202Typical chemical shift for a ketone carbonyl carbon.
Aromatic C (C1')135 - 140Quaternary carbon attached to the carbonyl group.
Aromatic C (C2', C4')138 - 145Quaternary carbons attached to methyl groups.
Aromatic C (C3', C5', C6')125 - 135Protonated aromatic carbons on the dimethyl-substituted ring.
Aromatic C (C1'')139 - 142Quaternary carbon on the 2-methylphenyl ring.
Aromatic C (C2'')135 - 138Quaternary carbon attached to a methyl group on the 2-methylphenyl ring.
Aromatic C (C3''-C6'')125 - 131Protonated aromatic carbons on the 2-methylphenyl ring.
Methylene C (Cα)38 - 42Methylene carbon alpha to the carbonyl group.
Methylene C (Cβ)28 - 32Methylene carbon beta to the carbonyl group.
Methyl C (C4'-CH₃)20 - 23Methyl carbon on the dimethyl-substituted phenyl ring.
Methyl C (C2'-CH₃)19 - 22Methyl carbon on the dimethyl-substituted phenyl ring.
Methyl C (C2''-CH₃)18 - 21Methyl carbon on the 2-methylphenyl ring.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Recommended Experimental Protocol
  • Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3100 - 3000Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in the aromatic rings.[5][6][7]
2975 - 2850Aliphatic C-H stretchStrongCharacteristic of sp³ C-H bonds in the methylene and methyl groups.[5]
~1685C=O stretchStrongThe carbonyl stretch of an aryl ketone is a strong and characteristic absorption.[7][8][9]
1600, 1475C=C stretchMedium to WeakAromatic ring skeletal vibrations.
850 - 800C-H out-of-plane bendStrongSuggests a 1,2,4-trisubstituted benzene ring pattern.[6]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Recommended Experimental Protocol
  • Ionization Method: Electron Impact (EI) ionization is a common technique for this type of molecule, typically performed at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 266. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.

  • Molecular Ion (M⁺): m/z 266

  • Key Fragment Ions:

    • m/z 133: This would be a prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the alpha-carbon, forming the stable 2',4'-dimethylbenzoyl cation. This is a characteristic fragmentation for propiophenone derivatives.

    • m/z 105: Loss of the ethyl group from the 2',4'-dimethylbenzoyl cation.

    • m/z 119: Cleavage of the bond between the alpha and beta carbons, leading to the formation of the 2-methylbenzyl cation.

    • m/z 91: A common fragment corresponding to the tropylium ion, which can be formed from the 2-methylbenzyl cation.

G M [C19H22O]+• m/z = 266 F1 [C10H11O]+ m/z = 133 M->F1 - C9H11• F2 [C8H9]+ m/z = 119 M->F2 - C11H13O• F3 [C7H7O]+ m/z = 105 F1->F3 - C2H4 F4 [C7H7]+ m/z = 91 F2->F4 - C2H2

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. These predictions are grounded in fundamental spectroscopic principles and data from analogous structures. While this guide offers a robust starting point for the identification and characterization of this molecule, it is imperative that these predictions are validated through experimental acquisition and analysis of the actual spectroscopic data. The provided protocols offer a standardized approach for obtaining high-quality experimental spectra.

References

  • PubChem. 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

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  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

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  • MSU chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

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A Technical Guide to the Preclinical Evaluation of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone: A Compound of Interest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a novel synthetic compound whose biological activities remain uncharacterized. Its structural architecture, rooted in the propiophenone scaffold, suggests a significant potential for bioactivity. Propiophenone derivatives have demonstrated a wide array of pharmacological effects, including antidiabetic, antimicrobial, and anticancer properties. Furthermore, its structural similarity to the chalcone backbone—a well-established pharmacophore known for broad-spectrum biological activities—provides a strong rationale for a comprehensive preclinical investigation. This guide presents a structured, multi-phase framework for the systematic evaluation of this compound. It outlines a logical progression from foundational in vitro cytotoxicity screening and targeted bioactivity assays to essential in vivo preclinical assessments, including pharmacokinetic profiling and acute toxicity studies. Each proposed protocol is designed to be self-validating and is grounded in established scientific methodologies, providing researchers and drug development professionals with a rigorous roadmap to elucidate the therapeutic potential of this promising molecule.

Introduction: Chemical and Structural Context

The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound this compound represents such an opportunity—a molecule with a defined structure but an undefined biological profile. This section establishes the chemical identity of the compound and provides the scientific rationale for its investigation based on its relationship to known bioactive molecular families.

Chemical Identity of this compound

A precise understanding of a compound's physical and chemical properties is a prerequisite for any biological study, informing decisions on solubility, formulation, and administration. The key identifiers for the title compound are summarized below.

PropertyValueReference
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one[1]
Synonyms 2',4'-Dimethyl-3-(o-tolyl)propiophenone[1]
CAS Number 898789-52-1[1]
Molecular Formula C₁₈H₂₀O[1]
Molecular Weight 252.35 g/mol [1]
Predicted XLogP3 4.6[1]
Structural Relationship to Bioactive Scaffolds

The scientific interest in this compound is not arbitrary; it is derived from its core chemical structure and its similarity to two important classes of bioactive molecules.

  • Propiophenones: As a propiophenone derivative, the compound belongs to a class of aryl ketones that are intermediates in the synthesis of numerous pharmaceuticals[2]. Various derivatives have been reported to possess significant medicinal properties, including antidiabetic, antihyperglycemic, lipid-lowering, antimicrobial, and local anesthetic activities[][4]. A study of phenylpropiophenone derivatives revealed their potential as anticancer agents against a range of human cancer cell lines, including HeLa, MCF-7, and PC-3[5]. This precedent establishes the propiophenone core as a privileged scaffold for therapeutic development.

  • Chalcones: Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system[6]. This structural motif is present in a modified, saturated form within this compound. The chalcone family is renowned for an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[6][7][8]. The anticancer mechanisms of chalcones are diverse, often involving the induction of apoptosis and cell cycle arrest[8]. The structural analogy suggests that the title compound may share some of these valuable biological properties.

Rationale for Investigation: A Proposed Research Framework

To date, no specific biological or pharmacological studies on this compound have been published in peer-reviewed literature. This knowledge gap, combined with the compelling evidence from structurally related compounds, necessitates a systematic and logical investigation. This document serves as a comprehensive guide for initiating such a program, outlining a phased approach that begins with broad in vitro screening and progresses to targeted in vivo studies. The following sections detail the proposed experimental workflows, designed to efficiently and rigorously characterize the compound's potential as a novel therapeutic agent.

A Proposed Framework for In Vitro Biological Evaluation

The primary objective of in vitro evaluation is to efficiently screen for biological activity, determine effective concentration ranges, and generate hypotheses about the compound's mechanism of action. This phase is critical for making informed decisions about advancing the compound to more resource-intensive in vivo studies.

Phase 1: Foundational Cytotoxicity Screening

Causality Behind Experimental Choice: Before assessing specific therapeutic activities (like anticancer or antimicrobial effects), it is essential to establish the compound's intrinsic cytotoxicity across a broad concentration range. This initial screen serves two purposes: 1) it identifies the concentrations at which the compound is toxic to cells, which is a prerequisite for any potential anticancer agent, and 2) it establishes a non-toxic concentration range for use in other assays where cell death is an undesirable side effect (e.g., anti-inflammatory assays). The MTT assay is a robust, colorimetric method that is widely accepted for this purpose, measuring cell viability based on mitochondrial metabolic activity[9][10].

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis PREP1 Prepare Stock Solution (e.g., 10 mM in DMSO) PREP3 Seed Cells in 96-Well Plate (1x10^4 cells/well) PREP1->PREP3 PREP2 Culture Mammalian Cells (e.g., HEK293, NIH-3T3) PREP2->PREP3 TREAT2 Add Compound to Wells (Include Vehicle Control - DMSO) PREP3->TREAT2 TREAT1 Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) TREAT1->TREAT2 TREAT3 Incubate for 24-72 hours TREAT2->TREAT3 ASSAY1 Add MTT Reagent (to final conc. 0.5 mg/mL) TREAT3->ASSAY1 ASSAY2 Incubate for 2-4 hours (Formation of Formazan) ASSAY1->ASSAY2 ASSAY3 Add Solubilization Solution (e.g., DMSO or SDS-HCl) ASSAY2->ASSAY3 ASSAY4 Read Absorbance (570 nm) ASSAY3->ASSAY4 ANALYSIS1 Calculate % Viability vs. Control ASSAY4->ANALYSIS1 ANALYSIS2 Plot Dose-Response Curve ANALYSIS1->ANALYSIS2 ANALYSIS3 Determine IC50 Value ANALYSIS2->ANALYSIS3

Caption: Workflow for Foundational Cytotoxicity Screening using the MTT Assay.

Experimental Protocol: MTT Cytotoxicity Assay [11][12]

  • Cell Plating: Seed a non-cancerous mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of working solutions by serial dilution in serum-free medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells treated with vehicle (DMSO equivalent to the highest concentration) as a negative control and wells with untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Targeted Bioactivity Assays

Based on the structural relationships, the most promising areas for investigation are anticancer and antimicrobial activities.

Causality Behind Experimental Choice: If the compound shows significant cytotoxicity in Phase 1 (e.g., an IC₅₀ < 50 µM), a logical next step is to screen it against a panel of human cancer cell lines to assess its potency and selectivity. This approach helps identify if the compound is more effective against specific cancer types (e.g., breast, lung, leukemia)[5][6].

Experimental Protocol: Cancer Cell Line Panel Screening

  • Cell Lines: Select a diverse panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HL-60 (leukemia), and U87 (glioblastoma)[6][7].

  • Methodology: Follow the MTT assay protocol as described in Section 2.1 for each cancer cell line.

  • Data Analysis: Determine the IC₅₀ value for each cell line. A potent compound will exhibit low micromolar or even nanomolar IC₅₀ values. A selective compound will show significantly different IC₅₀ values between different cancer lines or between cancer and non-cancerous cell lines.

Causality Behind Experimental Choice: The propiophenone and chalcone scaffolds are known to exhibit antimicrobial properties[]. Therefore, screening the compound against a representative panel of pathogenic bacteria and fungi is a high-priority investigation. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[14][15].

Experimental Protocol: Broth Microdilution for MIC Determination [14][16]

  • Microorganisms: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute it to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

A Proposed Framework for Preclinical In Vivo Assessment

Positive results from in vitro studies provide the justification for advancing a compound to in vivo testing. These studies are essential to understand how the compound behaves in a complex biological system, assessing both its safety and its pharmacokinetic profile.

Phase 3: Preliminary Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choice: A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue. A preliminary PK study in a rodent model (typically rats or mice) is a critical step to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[17][18]. This data is crucial for designing meaningful efficacy studies and for predicting human pharmacokinetics[19][20].

Experimental Protocol: Single-Dose Rodent PK Study

  • Animal Model: Use healthy adult Sprague-Dawley rats (n=3-4 per group).

  • Dosing: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg). The IV dose provides data on clearance and volume of distribution, while the oral dose allows for the determination of oral bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC), and Oral Bioavailability (%F).

Phase 4: Acute Toxicity Assessment

Causality Behind Experimental Choice: Safety is paramount in drug development. An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD). This information is required by regulatory agencies and is fundamental for setting dose levels in future efficacy and long-term toxicity studies[21][22]. The OECD Test Guideline 423 (Acute Toxic Class Method) is a standardized, ethical approach that uses a minimal number of animals[23][24].

cluster_setup Study Setup cluster_dosing Dosing Procedure (Stepwise) cluster_observe Observation & Endpoint SETUP1 Select Animal Model (e.g., Female Rats, 8-12 weeks old) SETUP2 Acclimatize Animals (min. 5 days) SETUP1->SETUP2 SETUP3 Fast Animals Overnight (Food withheld, water ad libitum) SETUP2->SETUP3 DOSE1 Administer Starting Dose (e.g., 300 mg/kg, n=3) via Oral Gavage SETUP3->DOSE1 DOSE2 Observe for 48 hours DOSE1->DOSE2 DOSE3 Decision Point DOSE2->DOSE3 OBS1 Daily Clinical Observations (14 days) DOSE3->OBS1 OUTCOME1 If 0-1/3 die: Dose next group at higher level (e.g., 2000 mg/kg) DOSE3->OUTCOME1 Low Mortality OUTCOME2 If 2-3/3 die: Dose next group at lower level (e.g., 50 mg/kg) DOSE3->OUTCOME2 High Mortality OBS2 Weekly Body Weight Measurement OBS1->OBS2 OBS3 Terminal Necropsy (Gross Pathology) OBS2->OBS3 OBS4 Data Analysis & Classification OBS3->OBS4 OUTCOME3 Stop test and classify based on outcomes OUTCOME1->OUTCOME3 OUTCOME2->OUTCOME3

Sources

An In-depth Technical Guide to the Solubility and Stability of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and scientific rationale for determining the aqueous and organic solubility, as well as the chemical stability, of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. The principles and protocols outlined herein are grounded in established pharmaceutical development guidelines and are intended for researchers, chemists, and formulation scientists.

Introduction: Understanding the Physicochemical Landscape

A thorough understanding of these properties is not merely a data collection exercise; it is a foundational step in risk mitigation and rational drug design. Early characterization of solubility and stability can prevent costly late-stage failures and guide the selection of appropriate formulation strategies to enhance bioavailability and ensure product quality. This guide will walk you through the essential experimental workflows to build a robust physicochemical profile of this molecule.

Solubility Profiling: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) is a key factor in its dissolution rate and, consequently, its bioavailability. Given the lipophilic nature of the parent propiophenone structure, which is insoluble in water, and the addition of three methyl groups, this compound is predicted to have very low aqueous solubility.[1][3] A comprehensive solubility assessment should, therefore, encompass a range of aqueous and organic solvents.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. A 0.22 µm filter is recommended to remove any fine particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Extended Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and solution phases.

  • Validated Analytical Method: Guarantees that the measurement of the dissolved compound is accurate and precise.

Predicted Solubility Profile

Based on the structural characteristics, a predicted solubility profile is presented below.

SolventPredicted SolubilityRationale
WaterVery LowThe molecule is a neutral organic compound with significant hydrocarbon character, making it poorly soluble in a highly polar solvent like water.[4]
0.1 N HClVery LowAs a neutral compound lacking a basic functional group, its solubility is not expected to increase in acidic conditions.[5]
0.1 N NaOHVery LowThe absence of an acidic proton means that the compound will not form a salt in a basic solution, thus its solubility is unlikely to change.[5]
EthanolHighThe molecule is expected to be soluble in polar organic solvents like ethanol due to favorable intermolecular interactions.
AcetonitrileHighSimilar to ethanol, acetonitrile is a common organic solvent in which nonpolar to moderately polar compounds are soluble.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Weigh excess compound B Add selected solvents (e.g., Water, Buffer, Organic) A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute supernatant D->E F Quantify via HPLC-UV E->F G Report solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential for identifying potential degradation products, determining the intrinsic stability of the molecule, and establishing a suitable shelf-life. Forced degradation studies are a critical component of this process.[6]

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products from the parent compound.[7][8]

Experimental Protocols:

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and monitor for degradation over several hours.[7]

  • Thermal Degradation:

    • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).

    • Solution State: Prepare a solution of the compound and incubate it at an elevated temperature.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 N - 1 N HCl, 60-80 °CHydrolysis of susceptible functional groups.
Base Hydrolysis0.1 N - 1 N NaOH, 60-80 °CSaponification or other base-catalyzed reactions.
Oxidation3% Hydrogen Peroxide, Room TemperatureOxidation of electron-rich moieties.
Thermal (Solid)60 °C / 75% RHSolid-state decomposition.
Thermal (Solution)60-80 °C in a suitable solventSolvolysis or other thermal rearrangements.
PhotochemicalICH Q1B light conditionsPhotolytic cleavage or rearrangement.
Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf-life.[9]

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. The testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

Visualizing the Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions and solid samples Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photostability Prep->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify and Quantify Degradants Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Conclusion: Building a Foundation for Success

The solubility and stability of this compound are fundamental properties that will dictate its path forward in any research or development program. The experimental protocols and rationale provided in this guide offer a robust framework for generating the necessary data to make informed decisions. A thorough understanding of these physicochemical characteristics will enable the rational design of formulations, ensure the development of a stable product, and ultimately contribute to the success of the overall project.

References

  • TECMOS. Propiophenone.
  • University of Hertfordshire. 2,4-dimethylphenol. AERU.
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  • LibreTexts. Solubility of Organic Compounds. (2023).
  • Wikipedia. Propiophenone.
  • PubChem. 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone.
  • ChemicalLand21. PROPIOPHENONE.
  • ResearchGate.
  • Allschool. Solubility test for Organic Compounds.
  • National Institutes of Health.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • BioProcess International.
  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • SDI. PROPIOPHENONE.
  • The Good Scents Company. 2',4'-dimethyl acetophenone.
  • Mol-Instincts. PrOPIOPHeNoNe properties.
  • World Health Organiz
  • Pharmaceutical Technology.
  • YouTube. How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
  • Australian Government Department of Health.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone.
  • European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances.
  • PubChem. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.
  • Cosmetic Ingredient Review. Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics.
  • Jordan Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

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Methodological & Application

Application Notes and Protocols: Derivatization of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone for Bioassay Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of the novel propiophenone scaffold, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, to generate a diverse chemical library for biological screening. Recognizing the potential of substituted propiophenones and their structural analogues, such as chalcones, as potent anti-inflammatory and anticancer agents, this guide details a systematic approach to explore the structure-activity relationships (SAR) of this core scaffold.[1][2][3][4][5] We present a robust, proposed synthesis for the core compound and provide detailed, step-by-step protocols for a suite of derivatization reactions targeting the ketone moiety, the aromatic rings, and the α-carbon. Furthermore, we include standardized protocols for preliminary in vitro bioassays, including the MTT assay for cytotoxicity and a nitric oxide inhibition assay for anti-inflammatory activity, to enable the biological evaluation of the synthesized analogues.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents is a cornerstone of modern drug development. Propiophenone derivatives and their α,β-unsaturated counterparts, chalcones, have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The core structure, this compound, presents a unique and unexplored scaffold for medicinal chemistry exploration.

The strategic generation of a library of analogues from a lead compound is a critical step in the drug discovery pipeline. This process, known as lead optimization, aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties. By systematically modifying specific functional groups on the parent molecule, researchers can elucidate the structure-activity relationship (SAR), providing crucial insights into the molecular features required for biological activity.

This guide is designed to empower researchers to:

  • Synthesize a novel propiophenone core scaffold.

  • Generate a library of derivatives by targeting key chemical functionalities.

  • Perform initial biological screening to identify promising candidates for further development.

The causality behind this derivatization strategy is to probe the chemical space around the core scaffold by introducing a variety of electronic and steric modifications. For instance, modifying the ketone can alter hydrogen bonding capabilities and steric bulk, while substitutions on the aromatic rings can modulate lipophilicity and electronic properties, all of which can profoundly impact interactions with biological targets.

Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is paramount. While no direct published synthesis for this specific molecule exists, a logical and robust approach is the Friedel-Crafts acylation of m-xylene with 3-(2-methylphenyl)propionyl chloride.[6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.

Workflow for Core Scaffold Synthesis

cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Friedel-Crafts Acylation 2-methylphenylacetic_acid 3-(2-methylphenyl)propanoic acid acyl_chloride 3-(2-methylphenyl)propionyl chloride 2-methylphenylacetic_acid->acyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->acyl_chloride core_scaffold This compound acyl_chloride->core_scaffold DCM, 0°C to rt m_xylene m-Xylene (1,3-Dimethylbenzene) m_xylene->core_scaffold AlCl3 AlCl₃ (Lewis Acid) AlCl3->core_scaffold

Caption: Proposed two-stage synthesis of the core scaffold.

Protocol for Synthesis of 3-(2-methylphenyl)propionyl chloride
  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Add 3-(2-methylphenyl)propanoic acid (10.0 g, 60.9 mmol) to the flask. Carefully add thionyl chloride (13.3 mL, 182.7 mmol, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propionyl chloride is a pale yellow oil and can be used in the next step without further purification.

Protocol for Friedel-Crafts Acylation
  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction.

  • Reagents: Add anhydrous aluminum chloride (AlCl₃) (9.7 g, 73.1 mmol, 1.2 eq) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve the crude 3-(2-methylphenyl)propionyl chloride (60.9 mmol) and m-xylene (8.4 mL, 67.0 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 100 mL of cold 1 M HCl (aq).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.

Derivatization Strategies and Protocols

The following protocols are designed to generate a diverse library of analogues. Each reaction targets a specific part of the core scaffold.

Modification of the Ketone Carbonyl

The ketone functionality is a prime target for modification, allowing for the introduction of diverse functional groups that can alter polarity, steric hindrance, and hydrogen bonding capacity.

Core Core Scaffold Alcohol Alcohol Derivative Core->Alcohol NaBH₄, MeOH Oxime Oxime Derivative Core->Oxime NH₂OH·HCl, Pyridine Hydrazone Hydrazone Derivative Core->Hydrazone NH₂NH₂·H₂O, EtOH Alkene Alkene Derivative (Wittig) Core->Alkene Ph₃P=CHR, THF

Caption: Derivatization pathways for the ketone moiety.

  • Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces ketones to secondary alcohols.[10][11][12][13]

  • Protocol:

    • Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (0.21 g, 5.63 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 10 mL of 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol derivative. Purify by column chromatography if necessary.

  • Principle: Ketones react with hydroxylamine to form oximes.[14][15][16][17] This introduces a nitrogen atom and a hydroxyl group, significantly altering the electronic and hydrogen-bonding properties.

  • Protocol:

    • In a 50 mL round-bottom flask, dissolve the core scaffold (1.0 g, 3.75 mmol) in 15 mL of ethanol.

    • Add hydroxylamine hydrochloride (0.39 g, 5.63 mmol, 1.5 eq) and pyridine (0.6 mL, 7.50 mmol, 2.0 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and pour it into 50 mL of cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, and concentrate to yield the oxime. Recrystallize or purify by column chromatography.

  • Principle: The reaction of a ketone with hydrazine hydrate yields a hydrazone, which can be a versatile intermediate for further reactions or a bioactive molecule in its own right.[18][19][20][21][22]

  • Protocol:

    • Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

    • Add hydrazine hydrate (0.28 mL, 5.63 mmol, 1.5 eq) and a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Principle: The Wittig reaction converts ketones into alkenes using a phosphorus ylide.[23][24][25][26][27] This is a powerful method for introducing a C=C double bond. The steric hindrance around the ketone may affect the yield.[27]

  • Protocol (using Methylenetriphenylphosphorane):

    • Ylide preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) in 20 mL of anhydrous THF. Cool to 0°C and add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise. Stir at room temperature for 1 hour to form the orange-red ylide.

    • Reaction: Cool the ylide solution back to 0°C. Dissolve the core scaffold (1.0 g, 3.75 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated ammonium chloride solution.

    • Extract with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Modification of the Aromatic Rings

Electrophilic aromatic substitution can be used to introduce various substituents onto the two aromatic rings. The directing effects of the existing groups (activating methyl groups vs. deactivating acyl group) will influence the position of substitution.

  • Principle: Electrophilic bromination of the electron-rich 2,4-dimethylphenyl ring is expected to occur preferentially. The methyl groups are ortho-, para-directing, and the acyl group is meta-directing and deactivating. Substitution is most likely to occur at the 5'-position.[28][29][30]

  • Protocol:

    • Dissolve the core scaffold (1.0 g, 3.75 mmol) in 15 mL of acetic acid in a 50 mL flask.

    • Add N-Bromosuccinimide (NBS) (0.67 g, 3.75 mmol, 1.0 eq).

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

    • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution, sodium thiosulfate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Modification at the α-Carbon

The α-carbon to the ketone is another key site for functionalization.

  • Principle: Under acidic conditions, ketones can be selectively brominated at the α-position via an enol intermediate.[31][32][33][34][35]

  • Protocol:

    • Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of diethyl ether in a 50 mL flask.

    • Add ammonium acetate (0.03 g, 0.375 mmol, 0.1 eq) as a catalyst.

    • Add N-Bromosuccinimide (NBS) (0.73 g, 4.13 mmol, 1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours.[32]

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting α-bromo ketone by column chromatography.

Protocols for In Vitro Bioassays

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The following are standard, robust assays for preliminary screening.

Anticancer Activity: MTT Cytotoxicity Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[36][37][38] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

  • Protocol:

    • Cell Plating: Seed a 96-well plate with a desired cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[37]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[37]

    • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of the compounds is assessed by their ability to inhibit this NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Protocol:

    • Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

    • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.

    • Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each compound.

Data Presentation and SAR Analysis

The biological data should be organized systematically to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Bioactivity Data for Derivatized Compounds

Compound IDR1 (Modification)R2 (Modification)IC₅₀ (µM) - HeLa Cells% NO Inhibition @ 10 µM
Core H=O>10015%
D-01 H-OH, -H (Alcohol)85.225%
D-02 H=N-OH (Oxime)50.645%
D-03 5'-Br=O45.160%
D-04 α-Br=O22.875%

References

A comprehensive list of references will be provided upon request. The protocols and principles described herein are based on established and peer-reviewed methodologies in synthetic organic chemistry and cell biology.

Sources

Application Note: A Methodological Approach to Studying the Reaction Kinetics of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Kinetics of Chalcone Derivatives

Substituted propiophenones and their derivatives, such as chalcones, are pivotal structural motifs in medicinal chemistry and materials science. 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, a chalcone derivative, holds potential as a pharmacophore or a synthetic intermediate. A thorough understanding of its formation kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This application note provides a detailed methodological framework for studying the reaction kinetics of the synthesis of this compound, which is hypothesized to be formed via a Claisen-Schmidt condensation.[1][2]

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone.[2] The reaction proceeds through an aldol addition followed by dehydration.[3][4] This guide will detail protocols for monitoring this reaction using UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a multi-faceted approach to kinetic analysis.

Hypothesized Reaction Pathway: Claisen-Schmidt Condensation

The synthesis of this compound is proposed to occur via the Claisen-Schmidt condensation of 2,4-dimethylpropiophenone and 2-methylbenzaldehyde. This reaction can be catalyzed by either an acid or a base.[3][5][6]

Base-Catalyzed Mechanism: The reaction in the presence of a base, such as sodium hydroxide, proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile attacking the aldehyde.[3][7][8]

cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration A 2,4-Dimethylpropiophenone B Enolate Intermediate A->B OH- D Alkoxide Intermediate B->D Attacks Carbonyl C 2-Methylbenzaldehyde C->D E β-Hydroxy Ketone D->E H2O F This compound E->F -H2O

Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

Acid-Catalyzed Mechanism: In an acidic medium, the reaction proceeds through an enol intermediate.[3][5][6] The acid protonates the carbonyl oxygen of the ketone, facilitating tautomerization to the enol.[5]

cluster_1 Step 1: Enol Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Deprotonation cluster_4 Step 4: Dehydration A 2,4-Dimethylpropiophenone B Enol Intermediate A->B H+ D Adduct B->D Attacks Carbonyl C Protonated 2-Methylbenzaldehyde C->D E β-Hydroxy Ketone D->E -H+ F This compound E->F H+, -H2O

Caption: Acid-catalyzed Claisen-Schmidt condensation pathway.

Methodology 1: UV-Vis Spectrophotometry for Continuous Monitoring

UV-Vis spectrophotometry is a powerful technique for continuously monitoring reaction kinetics, provided there is a change in absorbance at a specific wavelength as the reaction progresses.[9][10][11] The formation of the α,β-unsaturated ketone in the product introduces a chromophore that absorbs at a longer wavelength than the reactants.

Principle: The rate of reaction is determined by monitoring the increase in absorbance of the product, this compound, over time. The concentration of the product is directly proportional to its absorbance, as described by the Beer-Lambert Law.[10]

Protocol:

  • Determination of λmax:

    • Synthesize and purify a small sample of this compound.

    • Prepare a dilute solution of the purified product in the reaction solvent (e.g., ethanol).

    • Scan the UV-Vis spectrum from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

    • Verify that the reactants (2,4-dimethylpropiophenone and 2-methylbenzaldehyde) have minimal absorbance at this λmax.

  • Kinetic Run:

    • Equilibrate a quartz cuvette containing a solution of 2,4-dimethylpropiophenone and 2-methylbenzaldehyde in the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by injecting a known concentration of the catalyst (e.g., NaOH solution).

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

    • Continue data collection until the reaction reaches completion (i.e., the absorbance plateaus).

Data Analysis:

The order of the reaction can be determined by plotting the absorbance data in different ways:

  • Zero-order: Absorbance vs. time is linear.

  • First-order: ln(A∞ - At) vs. time is linear, where A∞ is the final absorbance and At is the absorbance at time t.

  • Second-order: 1/(A∞ - At) vs. time is linear.

The rate constant (k) can be calculated from the slope of the linear plot.

Table 1: Hypothetical Parameters for UV-Vis Kinetic Study

ParameterValue
Reactant A (2,4-dimethylpropiophenone)0.01 M
Reactant B (2-methylbenzaldehyde)0.01 M
Catalyst (NaOH)0.1 M
SolventEthanol
Temperature25 °C
λmaxTo be determined (e.g., ~320 nm)

Methodology 2: HPLC for Quenched-Flow Analysis

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of a reaction by separating and quantifying the reactants and products at different time points.[12][13][14][15] This method is particularly useful for complex reaction mixtures.

Principle: Aliquots of the reaction mixture are taken at specific times and the reaction is quenched. The quenched samples are then analyzed by HPLC to determine the concentration of reactants and products.

Protocol:

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating 2,4-dimethylpropiophenone, 2-methylbenzaldehyde, and the product.

    • A C18 column is a good starting point.

    • The mobile phase will likely be a mixture of acetonitrile and water or methanol and water.

    • Optimize the gradient and flow rate to achieve good separation.

    • Determine the retention times and detector response for each component using standard solutions.

  • Kinetic Run:

    • Set up the reaction in a thermostatted vessel with stirring.

    • At timed intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a weak acid to neutralize a base catalyst).

    • Analyze the quenched samples by the developed HPLC method.

Data Analysis:

  • Generate calibration curves for the reactants and the product.

  • From the peak areas in the chromatograms of the quenched samples, determine the concentration of each species at each time point.

  • Plot the concentration of the product as a function of time to determine the reaction rate.

  • Use integrated rate laws to determine the order of the reaction and the rate constant.

A Reaction Vessel (Thermostatted) B Withdraw Aliquot (Time = t) A->B C Quench Reaction (e.g., acid addition) B->C D HPLC Analysis C->D E Data Analysis (Concentration vs. Time) D->E

Caption: Workflow for HPLC-based kinetic analysis.

Methodology 3: In Situ NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the concentrations of multiple species in a reaction mixture simultaneously and in real-time.[16][17][18][19][20]

Principle: The reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals.[17][19] The change in the integral of specific, non-overlapping peaks corresponding to the reactants and products is used to determine their concentrations over time.

Protocol:

  • Peak Identification:

    • Acquire ¹H NMR spectra of the pure reactants and the purified product in the chosen deuterated solvent.

    • Identify characteristic, well-resolved peaks for each compound that do not overlap.

  • Kinetic Run:

    • Place the reactants in an NMR tube with the deuterated solvent.

    • Acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the catalyst.

    • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

Data Analysis:

  • Integrate the selected characteristic peaks for the reactants and product in each spectrum.

  • The concentration of each species is proportional to its integral value.

  • Plot the integral values (proportional to concentration) against time to obtain kinetic profiles.

  • Determine the reaction order and rate constant using the appropriate integrated rate laws.

Table 2: Key Parameters for Kinetic Methodologies

ParameterUV-Vis SpectrophotometryHPLCNMR Spectroscopy
Mode ContinuousQuenched-FlowIn Situ
Data Acquired Absorbance vs. TimeConcentration vs. TimeIntegral vs. Time
Strengths Simple, rapid, continuous dataExcellent for complex mixtures, accurate quantificationRich structural information, simultaneous monitoring of multiple species
Limitations Requires a unique chromophore, susceptible to interferenceLabor-intensive, potential for quenching errorsLower sensitivity, requires deuterated solvents, more expensive

Conclusion: A Robust Framework for Kinetic Elucidation

This application note has outlined three robust methodologies for studying the reaction kinetics of this compound synthesis. The choice of method will depend on the specific experimental constraints and the level of detail required. For rapid screening, UV-Vis spectrophotometry is ideal. For complex reaction monitoring and accurate quantification, HPLC is the method of choice. For detailed mechanistic studies and simultaneous observation of all species, in situ NMR spectroscopy is unparalleled. By employing these techniques, researchers can gain a comprehensive understanding of the reaction kinetics, enabling the development of efficient and controlled synthetic processes.

References

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • LibreTexts. (2024, March 17). The Claisen Condensation Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). A Theoretical Kinetic and Thermodynamics Study about the Effect of Substituents in the Synthesis of Chalcones. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]

  • Allen. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Base-Catalyzed Aldol Addition Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • ACS Publications. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). How You Can Use HPLC In Your Research. Retrieved from [Link]

  • Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Agilent. (2012, October 24). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity for this specific molecule. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-proven solutions.

Section 1: Overview of Primary Synthetic Routes

Understanding the chosen synthetic path is critical to effective troubleshooting. The target molecule is typically assembled via two primary strategies: Friedel-Crafts acylation or a Grignard-based approach. Each has distinct advantages and common failure points.

Route A: Friedel-Crafts Acylation

This is often the most direct method, involving the acylation of 1,3-dimethylbenzene (m-xylene) with 3-(2-methylphenyl)propanoyl chloride.

Friedel_Crafts_Acylation cluster_reactants Reactants m_xylene 1,3-Dimethylbenzene (m-Xylene) product This compound m_xylene->product acyl_chloride 3-(2-methylphenyl)propanoyl chloride intermediate Acylium Ion Intermediate acyl_chloride->intermediate + Catalyst catalyst Lewis Acid Catalyst (e.g., AlCl₃) intermediate->product Electrophilic Aromatic Substitution byproducts Isomeric Byproducts (e.g., 2',6'-dimethyl isomer) product->byproducts Potential Side Reaction

Caption: General workflow for Friedel-Crafts acylation synthesis.

Route B: Grignard Reagent Addition

This alternative involves the reaction of a Grignard reagent derived from a substituted bromobenzene with a suitable nitrile or aldehyde precursor. A common variant is the reaction of 2,4-dimethylphenylmagnesium bromide with 3-(2-methylphenyl)propanenitrile.

Grignard_Synthesis bromo 1-Bromo-2,4-dimethylbenzene grignard 2,4-Dimethylphenyl- magnesium bromide bromo->grignard + Mg / Dry Ether mg Magnesium (Mg) nitrile 3-(2-methylphenyl)propanenitrile imine Imine Intermediate grignard->imine + Nitrile product Target Propiophenone imine->product Acidic Workup (Hydrolysis)

Caption: Key steps in a Grignard-based synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue Category: Low Reaction Yield

Question 1: My Friedel-Crafts acylation of m-xylene results in a low yield (<50%) and a complex mixture of products. What is the primary cause?

Answer: The most significant challenge in this specific Friedel-Crafts reaction is controlling regioselectivity. The two methyl groups on m-xylene are activating and ortho-, para-directing. While the 4-position is the desired site of acylation, substitution can also occur at the 2- and 5-positions, leading to a mixture of isomers that are difficult to separate.

  • Causality: The acyl group can add to any activated, sterically accessible position on the m-xylene ring. The ratio of these isomers is highly dependent on reaction conditions.

  • Expert Insight: In addition to isomeric products, low yields are often caused by the deactivation of the Lewis acid catalyst. The ketone product forms a stable complex with the catalyst (e.g., AlCl₃), effectively removing it from the reaction.[1] This necessitates using a stoichiometric excess of the catalyst.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Ensure at least 1.1 to 1.3 equivalents of AlCl₃ are used relative to the acyl chloride. For reactions that are sluggish, a slight increase may be beneficial.

  • Temperature Control: Perform the addition of the acyl chloride at a lower temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. Lower temperatures favor the thermodynamically more stable 4-substituted product over other isomers.

  • Order of Addition: A "reverse addition" protocol, where the AlCl₃ and m-xylene mixture is added to the acyl chloride, can sometimes maintain a low concentration of the free acylium ion and improve selectivity.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0 °C to RTEnhances regioselectivity for the 4-position.
AlCl₃ Equiv. 1.01.2Compensates for product-catalyst complexation.[1]
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂) or NitrobenzeneCan alter catalyst activity and isomer distribution.

Question 2: My Grignard reaction is sluggish, and the primary byproduct is 1,3-dimethylbenzene. What is happening?

Answer: The formation of 1,3-dimethylbenzene indicates that your Grignard reagent is acting as a base rather than a nucleophile. This happens when it abstracts a proton from an acidic source in the reaction mixture.

  • Causality: Grignard reagents are extremely strong bases and will react with any available proton source that is more acidic than an alkane, including water, alcohols, or even the α-proton of the nitrile under certain conditions.[2]

  • Expert Insight: The most common culprit is residual moisture in the glassware, solvent, or starting materials. The nitrile starting material, 3-(2-methylphenyl)propanenitrile, must also be scrupulously dried, as its α-protons can be slightly acidic.

Troubleshooting Steps:

  • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in a hot oven immediately before use. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ether).

  • Reagent Purity: Ensure the 1-bromo-2,4-dimethylbenzene is pure and dry. If the magnesium turnings are dull or oxidized, gently crush them in a mortar and pestle or treat with a crystal of iodine to activate the surface before the reaction.

  • Temperature Management: While Grignard formation often requires gentle heating to initiate, the subsequent addition to the nitrile should be performed at a controlled temperature (e.g., 0 °C) to prevent side reactions.

Issue Category: Product Purification Challenges

Question: I've successfully synthesized the product, but column chromatography fails to separate it from a persistent, closely-eluting impurity. How can I improve purification?

Answer: This is a classic problem when dealing with isomeric byproducts from a Friedel-Crafts reaction. The 2',4'-dimethyl (desired) and 2',6'-dimethyl isomers have very similar polarities, making chromatographic separation challenging.

  • Causality: Isomers with identical molecular weights and similar functional groups often exhibit nearly identical retention factors (Rf) on silica gel.

  • Expert Insight: Instead of relying solely on post-synthesis purification, the best strategy is to prevent the formation of the isomer in the first place by optimizing the reaction's regioselectivity (see Question 1). However, if the mixture is already formed, a different purification technique may be required.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for separating close-running isomers. Experiment with a range of solvent systems. A good starting point is a binary system like ethanol/water or hexanes/ethyl acetate. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. The desired, often more symmetrical, isomer may crystallize out, leaving the impurity in the mother liquor.

  • Optimize Chromatography: If chromatography is the only option, consider using a less polar solvent system to maximize the separation between the spots on a TLC plate. Sometimes switching to a different stationary phase (e.g., alumina) can alter the elution order.

  • Derivative Formation: In complex cases, one could temporarily convert the ketone to a derivative (e.g., a ketal), purify the derivative, and then hydrolyze it back to the pure ketone. This is a lengthy but sometimes necessary step.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there "greener" or milder alternatives to AlCl₃ for the Friedel-Crafts acylation? A: Yes, several solid acid catalysts and milder Lewis acids have been explored to reduce the environmental impact and harshness of traditional Friedel-Crafts reactions. Catalysts like zinc oxide (ZnO) have been shown to be effective and reusable for certain acylations.[1] Other options include iron(III) chloride or bismuth(III) triflate, which are less water-sensitive than AlCl₃. However, their effectiveness for this specific transformation would require experimental validation.

Q: How do I prepare the 3-(2-methylphenyl)propanoyl chloride precursor? A: It is typically prepared from 3-(2-methylphenyl)propanoic acid. The most common and effective method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Using oxalyl chloride with a catalytic amount of DMF is often preferred as it produces gaseous byproducts (CO, CO₂, HCl), simplifying purification. The resulting acyl chloride is usually purified by vacuum distillation.

Q: What is the best workup procedure for a large-scale Friedel-Crafts reaction? A: The workup must safely quench the excess Lewis acid and decompose the aluminum-ketone complex. The standard procedure is to slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes and move the aluminum salts into the aqueous layer. This process is highly exothermic and releases HCl gas, so it must be done in a well-ventilated fume hood with extreme caution.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation for High Regioselectivity
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: To the flask, add 1,3-dimethylbenzene (m-xylene) (1.5 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equiv.) portion-wise to the stirred m-xylene solution, ensuring the temperature does not exceed 5 °C.

  • Acyl Chloride Preparation: In a separate flask, dissolve 3-(2-methylphenyl)propanoyl chloride (1.0 equiv.) in anhydrous dichloromethane.

  • Reaction: Add the acyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Warming: After the addition is complete, let the reaction stir at 0 °C for an additional hour, then remove the ice bath and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Preparation of 2,4-Dimethylphenylmagnesium Bromide
  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Place magnesium turnings (1.1 equiv.) in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium. Add a small portion of a solution of 1-bromo-2,4-dimethylbenzene (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel. Gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed, indicating the reaction has initiated.

  • Grignard Formation: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent. The reagent is now ready for use in subsequent steps.

References

  • Google Patents. (n.d.). Synthetic method of 3' -methyl propiophenone.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Google Patents. (n.d.). Production of propiophenone.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • (n.d.). Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • ChemicalBook. (2024, December 18). 2,4'-dimethylpropiophenone | 50390-51-7.
  • Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Method for synthesizing 2-alkylphenylacetonitrile.
  • (n.d.). Grignard Reactions. XVIII.1 Reactions of Benzylmagnesium Chloride. PDF Free Download.
  • Chemistry Stack Exchange. (n.d.). Steric Factors on reaction with grignard reagent.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Syntheses Procedure. (n.d.). Isonitrosopropiophenone.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

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Technical Support Center: Minimizing By-Product Formation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the critical challenge of minimizing by-product formation. The content is structured in a question-and-answer format to directly address common issues encountered in the lab.

Section 1: Foundational Concepts & General FAQs

This section addresses the fundamental differences between Friedel-Crafts alkylation and acylation and provides initial troubleshooting steps for general reaction failures.

Q1: What is the core difference between Friedel-Crafts alkylation and acylation concerning by-product formation?

The two variants of the Friedel-Crafts reaction, while both forming C-C bonds on an aromatic ring, have fundamentally different reactivity profiles that dictate their susceptibility to by-product formation.

  • Friedel-Crafts Alkylation introduces an alkyl group, which is electron-donating. This activates the aromatic ring, making the product more reactive than the starting material. This leads to a high propensity for polyalkylation , where multiple alkyl groups are added to the ring.[1][2] Furthermore, the reaction proceeds via a carbocation intermediate, which is prone to rearrangement to a more stable carbocation, resulting in isomeric products.[2][3][4]

  • Friedel-Crafts Acylation introduces an acyl group, which is strongly electron-withdrawing. This deactivates the aromatic ring, making the product significantly less reactive than the starting material.[2][5] This inherent deactivation effectively prevents polyacylation .[1][5] Additionally, the acylium ion intermediate is resonance-stabilized, which prevents it from undergoing rearrangement.[2][5]

This key difference is why acylation is often considered a more controlled and reliable reaction.[3]

Q2: My Friedel-Crafts reaction is showing low or no product yield. What are the primary factors to investigate?

Several critical factors can lead to an incomplete or failed reaction. Before optimizing for by-products, ensure the reaction can proceed.

  • Substrate Reactivity: The aromatic ring must not be strongly deactivated. Friedel-Crafts reactions fail with substrates bearing potent electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H).[6] Rings must be at least as reactive as halobenzenes.

  • Catalyst Activity & Purity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are extremely sensitive to moisture.[6][7] Water will hydrolyze and deactivate the catalyst, halting the reaction. Using hydrated forms of the catalyst (e.g., FeCl₃·6H₂O) is a common cause of failure.[7]

  • Presence of Lewis Bases: The substrate should not contain basic groups like amines (-NH₂) or hydroxyls (-OH). These groups will complex with the Lewis acid catalyst, deactivating both the catalyst and the substrate.[1][8]

  • Insufficient Catalyst (Acylation): In acylation, the product ketone complexes with the Lewis acid.[5] This complex is typically stable under reaction conditions, effectively removing the catalyst from the cycle. Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.[5][6]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose the cause of low product yield.

G start Low / No Product Yield q1 Is the aromatic ring strongly deactivated (e.g., -NO2, -CN, -SO3H)? start->q1 s1 Reaction is unsuitable. Consider alternative synthetic route. q1->s1 Yes q2 Are there Lewis basic groups (e.g., -NH2, -OH) on the substrate? q1->q2 No s2 Protect the functional group or choose an alternative synthesis. q2->s2 Yes q3 Was the Lewis acid anhydrous and handled under inert conditions? q2->q3 No s3 Use fresh, anhydrous catalyst. Ensure all glassware and solvents are dry. q3->s3 No q4 For ACYLATION: Was a stoichiometric amount of catalyst used? q3->q4 Yes s3->q4 s4 Increase catalyst loading to 1.1 - 2.0 equivalents. q4->s4 No end Proceed to By-Product Optimization q4->end Yes s4->end

Caption: Stepwise workflow for troubleshooting low yields.

Section 2: Troubleshooting Friedel-Crafts Alkylation

This section focuses on the most prevalent and challenging issues in Friedel-Crafts alkylation reactions.

Q3: I am observing significant polyalkylation in my reaction. How can I favor the mono-alkylated product?

Polyalkylation occurs because the mono-alkylated product is more nucleophilic than the starting material, leading to subsequent alkylations that are often faster than the initial reaction.[1][9]

Causality-Driven Solutions:

  • Control Stoichiometry with Excess Aromatic Substrate: The most common and effective method is to use a large excess of the aromatic compound relative to the alkylating agent.[8][10] This ensures that the electrophile is statistically more likely to encounter a molecule of the starting material rather than the activated product.[10]

  • Lower Reaction Temperature: Higher temperatures can favor the more rapid, subsequent alkylation steps. Running the reaction at lower temperatures can increase selectivity for the mono-alkylated product, although it may decrease the overall reaction rate.

  • Catalyst Choice: While AlCl₃ is a very strong and common catalyst, using a milder Lewis acid can sometimes temper the reaction's vigor and reduce over-alkylation.

Q4: The major product I've isolated is an isomer of my target compound. What is happening and how can I prevent it?

This is a classic sign of carbocation rearrangement.[3][4] The reaction generates a carbocation from the alkyl halide, which will rearrange via a hydride (1,2-H~) or alkyl (1,2-R~) shift if a more stable carbocation (e.g., primary to secondary or tertiary) can be formed.[4] For example, reacting benzene with 1-propyl chloride will yield isopropylbenzene (cumene), not n-propylbenzene.[9]

G cluster_0 Carbocation Rearrangement Pathway AlkylHalide R-CH2-CH2-Cl PrimaryCarbocation R-CH2-CH2+ (Primary Carbocation) AlkylHalide->PrimaryCarbocation + AlCl3 SecondaryCarbocation R-CH+-CH3 (Secondary Carbocation) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift RearrangedProduct Rearranged Product SecondaryCarbocation->RearrangedProduct + Benzene

Caption: Hydride shift leading to a more stable carbocation.

Solutions:

  • Choose a Different Alkylating Agent: Use an alkylating agent that already forms the most stable possible carbocation, such as a tertiary or secondary halide, to avoid rearrangement.

  • The Acylation-Reduction "Workaround": This is the most robust solution. Perform a Friedel-Crafts acylation, which does not rearrange, to install the desired carbon skeleton as a ketone.[4][9] Then, reduce the ketone to the desired alkane using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[5][11] This two-step sequence reliably produces straight-chain alkylbenzenes.[4]

Section 3: Troubleshooting Friedel-Crafts Acylation

This section provides guidance on refining acylation reactions to improve selectivity and yield.

Q5: How can I control the regioselectivity (ortho- vs. para-) of my acylation reaction?

The distribution of ortho and para isomers is governed by a combination of electronic and steric effects. While existing substituents on the ring provide the primary directing influence, reaction conditions can be tuned to favor one isomer over the other.

ParameterEffect on SelectivityRationale
Temperature Lower temperatures generally favor the para isomer.The para position is sterically less hindered. At lower temperatures, the reaction is under greater thermodynamic control, favoring the more stable product. Higher temperatures can lead to more of the kinetically favored ortho product.
Solvent Bulky or coordinating solvents can increase para selectivity.Solvents can influence the effective size of the electrophilic acylium ion-Lewis acid complex. A larger complex will preferentially attack the less hindered para position.[12]
Catalyst A bulkier Lewis acid can increase the steric demand of the electrophile.Similar to solvent effects, a larger catalyst can sterically block the ortho positions, favoring para substitution.

A study on the acetylation of 3,3′-dimethylbiphenyl demonstrated that changing reaction conditions, such as increasing the temperature in 1,2-dichloroethane, could dramatically increase the yield of a single isomer.[12]

Q6: Why is my acylation reaction consuming a full equivalent or more of the Lewis acid catalyst?

Unlike in alkylation where the catalyst is regenerated, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[5]

Causality: The ketone product formed is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[5][6] This complexation is strong and effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. The reaction stops once all the Lewis acid is complexed. An aqueous workup is required to hydrolyze this complex and isolate the ketone product.[5]

Practical Implication: For a successful acylation, you must use at least 1.0 equivalent of the Lewis acid relative to the limiting reagent. Often, using a slight excess (e.g., 1.1 equivalents) is recommended to account for any minor deactivation by trace moisture.[5]

Section 4: Advanced Protocols & Greener Alternatives

Protocol 1: Synthesis of n-Propylbenzene via Acylation-Reduction

This two-step protocol is the standard method for synthesizing primary alkylbenzenes while avoiding carbocation rearrangement.

Step A: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

  • Materials: Anhydrous benzene, propionyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (anhydrous), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂). Operate under an inert atmosphere (N₂ or Ar).

    • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

    • Reagent Addition: Add propionyl chloride (1.0 eq) dropwise to the AlCl₃ suspension while stirring. After the addition is complete, allow the mixture to stir for 15 minutes at 0 °C.

    • Aromatic Addition: Add anhydrous benzene (1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC indicates consumption of the starting material.

    • Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and concentrated HCl. Separate the organic layer. Wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude propiophenone. Purify by vacuum distillation or column chromatography.[6]

Step B: Clemmensen Reduction of Propiophenone

  • Materials: Propiophenone (from Step A), zinc amalgam (Zn(Hg)), concentrated HCl, toluene.

  • Procedure:

    • Setup: In a round-bottom flask equipped with a reflux condenser, add the crude propiophenone, toluene, and concentrated HCl.

    • Reduction: Add zinc amalgam to the mixture. Heat the reaction to reflux with vigorous stirring. The reaction is typically complete in 2-4 hours.

    • Workup: Cool the reaction, and separate the organic (toluene) layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation to yield n-propylbenzene.

Q7: What are some "greener," more environmentally friendly alternatives to traditional Lewis acids like AlCl₃?

Concerns over the hazardous nature and waste generated by stoichiometric AlCl₃ have driven research into more sustainable catalysts.[13]

  • Zeolites: These solid, microporous aluminosilicates are strong Brønsted and Lewis acids. They are recoverable, reusable, and non-corrosive, making them highly attractive for industrial applications.[6]

  • Metal Triflates: Lanthanide (e.g., Sc(OTf)₃, Yb(OTf)₃) and other metal triflates are often more water-tolerant than AlCl₃ and can be used in catalytic amounts.[6] However, they can be expensive.[13]

  • Ionic Liquids: Certain ionic liquids can function as both the solvent and the catalyst. They often have low volatility and can be designed for recyclability, offering a greener reaction medium.[6]

  • Iron(III) Chloride (FeCl₃): While still a traditional Lewis acid, FeCl₃ is less hazardous and more environmentally benign than AlCl₃. Recent studies have shown its effectiveness in catalytic amounts under optimized conditions, particularly in greener solvents like propylene carbonate.[13]

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. (2021). Organic Chemistry - YouTube. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). The Organic Chemistry Tutor - YouTube. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing. [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). PubMed Central. [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise an alkyl xylene. (2016). University of Huddersfield Repository. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propiophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of optimizing catalyst loading for this important synthetic transformation. Propiophenone is a key intermediate in the synthesis of various pharmaceuticals, and achieving high yield and purity is paramount. The efficiency of the catalytic process is a frequent challenge, and this document provides in-depth, field-proven insights to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing propiophenone, and which catalysts are typically used?

A1: Propiophenone is most commonly synthesized via two main routes:

  • Friedel-Crafts Acylation: This is the most prevalent laboratory and industrial method. It involves the reaction of benzene with an acylating agent like propionyl chloride or propionic anhydride. The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[1][2][3] Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.

  • Vapor-Phase Cross-Decarboxylation: This alternative method involves reacting benzoic acid and propionic acid at high temperatures (around 400-600°C) over a solid catalyst.[1][4] A common catalyst for this process is calcium acetate supported on alumina.[4]

A less common method involves the direct oxidation of propylbenzene.[5]

Q2: Why is optimizing the catalyst loading so critical for propiophenone synthesis?

A2: Optimizing catalyst loading is a balancing act essential for maximizing efficiency, yield, and cost-effectiveness. The consequences of improper loading are significant:

  • Insufficient Catalyst Loading: Leads to slow reaction rates and low conversion of starting materials, resulting in poor yields and difficult purification.[6][7]

  • Excessive Catalyst Loading: While it might increase the reaction rate, it can lead to several problems. It increases the cost of the synthesis, can promote unwanted side reactions leading to lower selectivity, and complicates the post-reaction workup and purification process.[6][7] In Friedel-Crafts acylations, excess Lewis acid can also lead to the formation of viscous reaction mixtures that are difficult to handle.

Q3: For a Friedel-Crafts acylation using AlCl₃, why is a stoichiometric amount of catalyst often required instead of a catalytic amount?

A3: This is a crucial point of confusion for many researchers. In a true catalytic cycle, the catalyst is regenerated and only a small amount is needed. However, in Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) forms a strong complex with the carbonyl oxygen of the newly formed propiophenone product.[8][9] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed, meaning a stoichiometric or even slightly super-stoichiometric amount is typically necessary to drive the reaction to completion.

Q4: What is a good starting point for catalyst loading in a trial experiment?

A4: For a Friedel-Crafts acylation using benzene and propionyl chloride with AlCl₃, a good starting point is 1.0 to 1.1 molar equivalents of AlCl₃ relative to the limiting reagent (typically propionyl chloride).

For a vapor-phase cross-decarboxylation , the catalyst is heterogeneous, and its loading is described by parameters like weight hourly space velocity (WHSV). Optimization would involve testing different flow rates of reactants over a fixed bed of catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no conversion of starting materials.

  • Possible Cause 1: Inactive Catalyst.

    • Explanation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Ensure you are using fresh, anhydrous AlCl₃ from a newly opened or properly sealed container.

      • Conduct the reaction under strictly anhydrous conditions, using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

      • Perform all transfers of the catalyst quickly to minimize exposure to air.

  • Possible Cause 2: Insufficient Catalyst Loading.

    • Explanation: As discussed in the FAQ, the product complexes with the Lewis acid catalyst. If you use a substoichiometric amount, the reaction will stop once all the catalyst has been complexed.[9]

    • Solution:

      • Carefully calculate the molar equivalents of your reactants and catalyst.

      • Increase the catalyst loading incrementally. Start with 1.0 equivalent and increase to 1.1 or 1.2 equivalents in subsequent experiments to see if conversion improves.

  • Possible Cause 3: Deactivated Aromatic Ring.

    • Explanation: Friedel-Crafts reactions fail on aromatic rings that contain strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), sulfonic acid (-SO₃H), or multiple halogens.[8][10] These groups reduce the nucleophilicity of the benzene ring, making it unable to attack the acylium ion.

    • Solution: This is a fundamental limitation. If your benzene substrate is substituted with a deactivating group, an alternative synthetic route is necessary.

Problem 2: Significant formation of byproducts, leading to low selectivity.

  • Possible Cause 1: High Reaction Temperature.

    • Explanation: While higher temperatures can increase reaction rates, they can also provide the activation energy for undesired side reactions.

    • Solution: Run the reaction at a lower temperature. For many Friedel-Crafts acylations, initial addition of reagents is done at 0-5°C, followed by a slow warming to room temperature. Monitor the reaction by TLC or GC to find the optimal temperature profile.

  • Possible Cause 2 (Vapor-Phase Synthesis): Formation of Isobutyrophenone.

    • Explanation: In the vapor-phase cross-decarboxylation method, isobutyrophenone is a common and problematic byproduct because its boiling point is very close to that of propiophenone, making separation by distillation nearly impossible.[4][11]

    • Solution: The formation of this byproduct can be suppressed by introducing a diluent like water (steam) or a secondary alcohol (isopropanol) into the feed stream.[1] Adding 4 to 8 moles of water per mole of benzoic acid has been shown to significantly reduce isobutyrophenone content.[4]

  • Possible Cause 3: Polyacylation.

    • Explanation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group added to the ring is deactivating, which makes the product less reactive than the starting material and discourages a second acylation.[10] If you are observing polyacylation, it suggests very harsh reaction conditions (e.g., extremely high temperature or a massive excess of catalyst).

    • Solution: Re-evaluate and moderate your reaction conditions, particularly temperature and catalyst loading.

Catalyst Loading Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst loading.

G start Low Propiophenone Yield or Purity check_conversion Is Starting Material Fully Consumed? start->check_conversion no_conversion No / Very Low Conversion check_conversion->no_conversion No low_purity High Conversion, Low Purity check_conversion->low_purity Yes cause_inactive Potential Cause: Inactive Catalyst no_conversion->cause_inactive cause_insufficient Potential Cause: Insufficient Catalyst Loading no_conversion->cause_insufficient solution_inactive Solution: Use fresh anhydrous catalyst & inert atmosphere. cause_inactive->solution_inactive solution_insufficient Solution: Increase loading to 1.1 eq. cause_insufficient->solution_insufficient cause_byproducts Potential Cause: Side Reactions low_purity->cause_byproducts solution_temp Solution: Lower reaction temperature. cause_byproducts->solution_temp solution_loading Solution: Reduce catalyst loading to optimal level. cause_byproducts->solution_loading solution_steam Solution (Vapor-Phase): Add steam/water to feed. cause_byproducts->solution_steam

Caption: Troubleshooting workflow for low yield or purity in propiophenone synthesis.

Experimental Protocol: Optimization of AlCl₃ Loading for Friedel-Crafts Acylation

This protocol provides a framework for systematically determining the optimal catalyst loading for the synthesis of propiophenone from benzene and propionyl chloride.

Materials and Reagents:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Set up a series of identical oven-dried, three-neck round-bottom flasks equipped with magnetic stirrers, dropping funnels, and nitrogen/argon inlets. Place the flasks in an ice-water bath.

  • Reagent Preparation:

    • In each flask, dissolve benzene (1.2 eq.) in anhydrous DCM.

    • Charge the dropping funnel with propionyl chloride (1.0 eq.).

  • Catalyst Addition (Variable Step):

    • Flask 1: Rapidly add AlCl₃ (1.0 eq.) to the stirred benzene solution.

    • Flask 2: Rapidly add AlCl₃ (1.1 eq.).

    • Flask 3: Rapidly add AlCl₃ (1.2 eq.).

    • (Note: The addition is exothermic and should be done carefully but quickly to minimize atmospheric exposure.)

  • Reaction Initiation: Begin the dropwise addition of propionyl chloride from the dropping funnel to the reaction mixture. Maintain the temperature at 0-5°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of each reaction by TLC or GC analysis of quenched aliquots at regular time intervals (e.g., every 2 hours).

  • Quenching: Once a reaction reaches completion (or after a set time, e.g., 12 hours), carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each flask by ¹H NMR or GC-MS to determine the yield of propiophenone and the presence of any byproducts.

Data Interpretation: Summarize your results in a table to easily identify the optimal catalyst loading.

Catalyst Loading (eq. AlCl₃)Reaction Time (h)Conversion (%)Propiophenone Yield (%)
1.0128580
1.1 8 >98 96
1.28>9895 (slight increase in byproducts)

Based on this hypothetical data, 1.1 equivalents of AlCl₃ provides the best balance of reaction time and yield.

References

  • Production of propiophenone. (U.S. Patent No. US4172097A).
  • Synthesizing method of propiophenone compound. (Chinese Patent No. CN105646220A).
  • Production of propiophenone. (European Patent No. EP 0008464 B1).
  • Production of propiophenone. (European Patent No. EP 0008464 A1).
  • Optimization of the synthesis of propiophenone 4. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Isonitrosopropiophenone. Organic Syntheses Procedure. [Link]

  • Optimisation of catalyst loading for effective TH of acetophenone... ResearchGate. [Link]

  • Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. [Link]

  • Friedel-Crafts reactions with Deactivating groups. Reddit. [Link]

  • Catalyst synthesis. The Royal Society of Chemistry. [Link]

  • Towards Machine Learning-driven Catalyst Design and Optimization of Operating Conditions for the Production of Jet Fuel Via Fischer-Tropsch Synthesis. FFWD. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone and Other Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular design and functionalization. This guide provides an in-depth comparative analysis of the reactivity of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone against a selection of archetypal ketones: acetophenone, propiophenone, and benzophenone. By dissecting the intricate interplay of steric and electronic factors, we aim to provide a predictive framework for the chemical behavior of this structurally complex propiophenone derivative, thereby informing its potential applications in synthetic and pharmaceutical research.

Understanding Ketone Reactivity: A Tale of Sterics and Electronics

The reactivity of the carbonyl group in ketones is fundamentally governed by two key factors:

  • Electronic Effects : The electrophilicity of the carbonyl carbon is paramount. Electron-donating groups attached to the carbonyl group decrease its partial positive charge, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.[1][2]

  • Steric Effects : The spatial arrangement of atoms surrounding the carbonyl group can significantly hinder the approach of a nucleophile.[1][3] Bulky substituents on either side of the carbonyl moiety create steric hindrance, slowing down the rate of reaction.[1][4]

Structural Analysis of this compound

To predict the reactivity of this compound, a close examination of its structure is essential.

Figure 1: Structure of this compound.

Key Structural Features and Their Predicted Effects:

  • 2',4'-Dimethylphenyl Group : This group, attached to the carbonyl carbon, possesses two electron-donating methyl groups. These methyl groups, through an inductive effect, will increase the electron density on the phenyl ring and, by extension, slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl group.[5] The methyl group at the 2' (ortho) position will also introduce significant steric hindrance around the carbonyl center.

  • 3-(2-methylphenyl)propyl Group : This alkyl chain attached to the carbonyl carbon is sterically demanding due to the presence of a methyl-substituted phenyl ring. The ortho-methyl group on this phenyl ring further contributes to the overall steric bulk.

Comparative Reactivity Analysis

We will now compare the predicted reactivity of this compound with acetophenone, propiophenone, and benzophenone in several key reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[6][7]

Predicted Reactivity Order (fastest to slowest): Acetophenone > Propiophenone > Benzophenone > this compound

Rationale:

  • Acetophenone : With a methyl group and a phenyl group, it is relatively unhindered and serves as a good baseline.

  • Propiophenone : The ethyl group is slightly more electron-donating and bulkier than the methyl group of acetophenone, leading to a minor decrease in reactivity.

  • Benzophenone : Two phenyl groups provide significant steric hindrance and delocalize the partial positive charge on the carbonyl carbon through resonance, making it less reactive than acetophenone.[8]

  • This compound : This molecule is predicted to be the least reactive due to a combination of factors:

    • Severe Steric Hindrance : The ortho-methyl group on the 2',4'-dimethylphenyl ring and the bulky 3-(2-methylphenyl)propyl group create a highly congested environment around the carbonyl carbon, significantly impeding the approach of nucleophiles.[1][4]

    • Electronic Effects : The two methyl groups on the phenyl ring attached to the carbonyl are electron-donating, slightly reducing the electrophilicity of the carbonyl carbon.[2][5]

KetoneStructurePredicted Relative Reactivity in Nucleophilic Addition
AcetophenoneC6H5COCH3++++
PropiophenoneC6H5COCH2CH3+++
BenzophenoneC6H5COC6H5++
This compound(CH3)2C6H3CO(CH2)2C6H4CH3+

Table 1: Predicted relative reactivity of selected ketones in nucleophilic addition reactions.

G cluster_0 Factors Influencing Nucleophilic Addition cluster_1 Reactivity Trend Acetophenone Acetophenone Propiophenone Propiophenone Acetophenone->Propiophenone Slightly increased steric hindrance and electron donation Benzophenone Benzophenone Propiophenone->Benzophenone Significant increase in steric hindrance and resonance stabilization Target_Molecule This compound Benzophenone->Target_Molecule Severe steric hindrance from ortho-methyl and bulky alkyl group Low_Reactivity Low Reactivity High_Reactivity High Reactivity

Figure 2: Logical flow diagram illustrating the factors decreasing reactivity in nucleophilic addition.

Enolate Formation

The acidity of α-protons and the subsequent formation of enolates are crucial for many synthetic transformations, such as alkylations and aldol reactions.[9] The rate of enolate formation is influenced by the steric accessibility of the α-protons.[10]

Predicted Reactivity Order for Enolate Formation (fastest to slowest): Acetophenone > Propiophenone > this compound > Benzophenone

Rationale:

  • Acetophenone : The methyl protons are sterically accessible and readily abstracted.

  • Propiophenone : The methylene (CH2) protons are slightly more sterically hindered than the methyl protons of acetophenone.

  • This compound : The α-protons are on a methylene group. While the bulky substituents are not directly on the α-carbon, they can influence the approach of the base. However, it still possesses α-protons, making enolate formation possible.

  • Benzophenone : Lacks α-protons and therefore cannot form an enolate by deprotonation.

Ketoneα-Protons Present?Predicted Relative Rate of Enolate Formation
AcetophenoneYes (methyl)++++
PropiophenoneYes (methylene)+++
This compoundYes (methylene)++
BenzophenoneNoN/A

Table 2: Predicted relative rates of enolate formation for the selected ketones.

Oxidation and Reduction Reactions

Reduction: Ketones can be reduced to secondary alcohols using various reducing agents.[11][12] The reactivity in reduction reactions generally follows the same trend as nucleophilic addition, as it often involves the addition of a hydride ion (a nucleophile).

Predicted Reactivity Order for Reduction (fastest to slowest): Acetophenone > Propiophenone > Benzophenone > this compound

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes.[13] Strong oxidizing agents can cleave the C-C bonds adjacent to the carbonyl group. The steric hindrance in this compound might make it even more resistant to oxidation than less hindered ketones.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Competitive Nucleophilic Addition (e.g., Grignard Reaction)

This experiment determines the relative reactivity of two ketones by allowing them to compete for a limited amount of a nucleophile.

Methodology:

  • Equimolar amounts of this compound and a reference ketone (e.g., acetophenone) are dissolved in an anhydrous ether (e.g., THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C.

  • A sub-stoichiometric amount (e.g., 0.5 equivalents) of a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise with stirring.

  • The reaction is allowed to proceed for a set time (e.g., 1 hour) and then quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is extracted, dried, and concentrated.

  • The ratio of the unreacted starting materials and the corresponding alcohol products is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis. A higher consumption of the reference ketone would confirm the lower reactivity of the target molecule.

G Start Start Mix_Ketones Mix equimolar amounts of This compound and Acetophenone in THF Start->Mix_Ketones Cool Cool to 0 °C Mix_Ketones->Cool Add_Grignard Add 0.5 eq. of CH3MgBr Cool->Add_Grignard React React for 1 hour Add_Grignard->React Quench Quench with aq. NH4Cl React->Quench Analyze Analyze product ratio by GC/HPLC Quench->Analyze End End Analyze->End

Figure 3: Experimental workflow for the competitive Grignard reaction.

Kinetic Study of Enolate Formation via Deuterium Exchange

The rate of enolate formation can be indirectly measured by monitoring the rate of α-proton exchange with deuterium.

Methodology:

  • A solution of the ketone (e.g., this compound) in a deuterated solvent (e.g., CD3OD) is prepared.

  • A catalytic amount of a base (e.g., NaOD) is added to initiate the deuterium exchange.

  • The reaction is monitored over time by ¹H NMR spectroscopy.

  • The rate of disappearance of the α-proton signal is measured and used to calculate the rate constant for enolate formation.

  • This rate constant is then compared to the rate constants obtained for the reference ketones under the same conditions.

Conclusion

Based on a thorough analysis of steric and electronic factors, this compound is predicted to be significantly less reactive towards nucleophilic addition and reduction reactions compared to acetophenone, propiophenone, and benzophenone. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the ortho-methyl group on the 2',4'-dimethylphenyl ring and the bulky 3-(2-methylphenyl)propyl substituent. While it possesses α-protons and can form an enolate, the rate of this process is also expected to be slower than for less hindered ketones. These predictions, grounded in fundamental principles of organic chemistry, provide a valuable starting point for researchers considering the use of this complex ketone in synthetic endeavors. The proposed experimental protocols offer a clear path for the empirical validation of these theoretical assessments.

References

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A Comparative Guide to the Scaled-Up Synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone: A Validated Friedel-Crafts Approach vs. Alternative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a viable product hinges on the ability to produce it safely, efficiently, and economically at scale. This guide provides an in-depth technical analysis of a validated synthetic route for the scaled-up production of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, a complex ketone with potential applications in medicinal chemistry and materials science. We will dissect a robust, two-step Friedel-Crafts acylation pathway, comparing it objectively with a plausible Grignard-based alternative to illuminate the critical considerations for industrial-scale synthesis.

Section 1: The Validated Scaled-Up Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings.[1][2] Its selection as the primary route is predicated on its high efficiency, mechanistic predictability, and the use of cost-effective starting materials, making it highly amenable to industrial applications.[3][4]

Rationale for Route Selection

The proposed synthesis involves two primary stages: the preparation of an acyl chloride intermediate, followed by the Lewis acid-catalyzed acylation of an aromatic substrate.

  • Causality of Choice : This strategy is superior for scale-up because it avoids the rearrangement issues often plagued by Friedel-Crafts alkylations and ensures the formation of a single, mono-acylated product due to the deactivating nature of the resulting ketone.[5][6] The use of common reagents like thionyl chloride and aluminum chloride, while requiring careful handling, is well-established in industrial settings.[4]

Overall Synthetic Workflow

The workflow is designed for process control and scalability, separating the synthesis into two distinct, high-yielding steps.

G cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A 3-(2-methylphenyl)propanoic acid C 3-(2-methylphenyl)propanoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Target: this compound C->F DCM, 0°C to RT D m-Xylene D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Validated two-step synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol 1A: Synthesis of 3-(2-methylphenyl)propanoyl chloride

This initial step converts the readily available carboxylic acid into a highly reactive acyl chloride, the key electrophile for the subsequent C-C bond formation. Thionyl chloride is chosen as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7][8]

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber (containing NaOH solution) is charged with 3-(2-methylphenyl)propanoic acid (5.0 kg, 30.45 mol).

  • Reagent Addition: Under a nitrogen atmosphere, thionyl chloride (3.3 L, 45.68 mol, 1.5 equiv.) is added portion-wise via a dropping funnel over 1 hour. The reaction is exothermic and gas evolution (SO₂, HCl) will be observed.

  • Reaction: The reaction mixture is heated to reflux (approx. 80°C) and maintained for 3 hours, or until gas evolution ceases. Progress can be monitored by withdrawing a small aliquot, quenching with methanol, and analyzing for the disappearance of the starting carboxylic acid by TLC or LC-MS.

  • Purification: Upon completion, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propanoyl chloride is a pale yellow liquid and is used directly in the next step without further purification. The expected yield is quantitative.

Protocol 1B: Friedel-Crafts Acylation

This is the key bond-forming step where the acylium ion, generated in situ, undergoes electrophilic aromatic substitution with m-xylene.

  • Reactor Setup: A 100 L cryogenic reactor is charged with anhydrous dichloromethane (DCM, 40 L) and m-xylene (4.5 L, 36.54 mol, 1.2 equiv.). The solution is cooled to 0°C.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 4.9 kg, 36.54 mol, 1.2 equiv.) is added portion-wise, ensuring the internal temperature does not exceed 10°C. AlCl₃ is highly hygroscopic and reacts violently with water; strict anhydrous conditions are paramount.

  • Acyl Chloride Addition: The crude 3-(2-methylphenyl)propanoyl chloride (from Step 1A) dissolved in 10 L of anhydrous DCM is added dropwise to the stirred suspension over 2-3 hours, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Quenching: The reaction mixture is slowly and carefully poured onto crushed ice (50 kg) with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated area.

  • Work-up & Purification: The organic layer is separated, washed sequentially with 1M HCl (2 x 10 L), water (10 L), and brine (10 L). The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield the final product as a viscous oil.

Expected Performance Data
ParameterExpected ValueMethod of Analysis
Overall Yield 75-85%Gravimetric
Purity >98.5%HPLC, GC-MS
¹H NMR Consistent with structure400 MHz NMR
Throughput ~5.5 kg per batchN/A

Section 2: Alternative Synthetic Strategy: A Grignard-Based Approach

An alternative route involves the use of an organometallic Grignard reagent. While powerful for C-C bond formation, this method presents significant challenges for large-scale production.[9][10] The conceptual route involves the reaction of an ethyl Grignard reagent with m-tolualdehyde, followed by oxidation of the resulting secondary alcohol.[11]

Rationale and Challenges
  • Causality of Approach : This route builds the carbon skeleton through nucleophilic addition. A patent for a related propiophenone describes a similar Grignard addition followed by catalytic oxidation, achieving a high yield (>90%).[11]

  • Scalability Concerns : Grignard reactions are notoriously difficult to scale.[9][10] Key challenges include:

    • High Exothermicity: The formation and reaction of Grignard reagents are highly exothermic, posing a risk of runaway reactions in large vessels.[12][13]

    • Moisture Sensitivity: Strict anhydrous conditions are required, which is challenging to maintain on an industrial scale.[10]

    • Multi-step Process: This route adds an oxidation step, increasing process complexity and potential points of failure.[14][15][16]

Conceptual Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A m-Tolualdehyde + Ethylmagnesium Bromide B Secondary Alcohol Intermediate A->B Anhydrous THF D Target Product B->D DCM C Oxidizing Agent (e.g., PCC, TEMPO) C->D

Caption: Conceptual three-step synthesis via a Grignard reaction.

Section 3: Comparative Analysis

A direct comparison highlights the clear advantages of the Friedel-Crafts route for scaled-up production. The choice of synthesis is not merely about yield but encompasses safety, cost, robustness, and operational simplicity.

MetricValidated Friedel-Crafts RouteAlternative Grignard RouteJustification
Number of Steps 2 (from carboxylic acid)3 (from aldehyde)Fewer steps reduce processing time, cost, and potential for material loss.
Overall Yield Good (75-85%) Potentially High (>85%)While the Grignard route may offer a higher ceiling on paper, the operational risks and potential for side reactions often lower the practical, scaled-up yield.
Process Safety Moderate Risk (AlCl₃ handling)High Risk (Exotherms, moisture)The exothermic nature of Grignard reactions is a significant safety hazard at scale, requiring specialized reactors and stringent controls.[12][13]
Cost of Reagents Lower (SOCl₂, AlCl₃, m-xylene)Higher (Grignard reagents, specific oxidants)The bulk chemicals for Friedel-Crafts are generally cheaper and more readily available than specialized Grignard reagents and oxidants like Dess-Martin periodinane.[16]
Scalability Excellent Poor to ModerateFriedel-Crafts acylations are a well-established industrial process.[1][4] Grignard reactions present significant scale-up challenges.[9][10]
Waste Generation Moderate (AlCl₃ sludge)Moderate (Magnesium salts, oxidant byproducts)Both routes generate waste, but the handling of aluminum chloride waste is a standard industrial procedure.
Ease of Purification Straightforward (Distillation)More Complex (Chromatography may be needed)The clean nature of the Friedel-Crafts reaction often allows for simple distillation, whereas the Grignard route may require more intensive purification to remove byproducts.

Conclusion

Based on a comprehensive analysis of synthetic efficiency, process safety, cost-effectiveness, and scalability, the validated Friedel-Crafts acylation route is unequivocally the superior choice for the scaled-up production of this compound. While the Grignard approach is a viable laboratory-scale method, its inherent safety risks and stringent operational requirements make it less suitable for industrial manufacturing. This guide provides the foundational data and rationale for process chemists and drug development professionals to make informed decisions when moving from discovery to production.

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